Sodium 4-((9,10-dihydro-9,10-dioxo-4-(p-tolylamino)-1-anthryl)amino)toluene-3-sulphonate
Description
p-Tolylamino Group Orientation
The p-tolylamino group adopts a para-substituted configuration on the anthraquinone ring, with the methyl group extending perpendicular to the aromatic plane. This orientation minimizes steric hindrance while allowing resonance between the amino lone pair and the anthraquinone π-system.
Sulfonate Functional Group Geometry
The sulfonate group (-SO₃⁻) exhibits tetrahedral geometry with S-O bond lengths of 1.45–1.47 Å and O-S-O angles of 109.5–112.3°. Sodium ion coordination occurs through ionic interactions with sulfonate oxygen atoms, creating a hydration shell in aqueous solutions.
Tautomeric Forms and Resonance Structures
The anthraquinone core supports keto-enol tautomerism, though the absence of hydroxyl groups in this derivative limits such interconversion. Resonance stabilization occurs through delocalization of the amino group’s lone pair into the anthraquinone system, evidenced by bathochromic shifts in UV-Vis spectra. The sulfonate group’s negative charge is distributed across three oxygen atoms, enhancing solubility and electronic stability.
Crystallographic Data and Packing Arrangements
While direct crystallographic data for this compound remains unpublished, analogous anthraquinone dyes crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 12.4 Å, b = 16.3 Å, c = 7.3 Å, and β = 90°. Molecules typically pack in herringbone arrangements stabilized by π-π stacking (3.4–3.7 Å interplanar distances) and hydrogen bonding between amino and sulfonate groups.
Spectroscopic Fingerprints
NMR Spectral Signatures
¹H NMR (D₂O, 400 MHz):
- δ 8.2–8.5 (m, 4H, anthraquinone H-2, H-3, H-6, H-7)
- δ 7.8–7.9 (d, 2H, toluenesulfonate aromatic protons)
- δ 7.2–7.4 (m, 4H, p-tolylamino aromatic protons)
- δ 2.3 (s, 3H, -CH₃ group)
¹³C NMR reveals carbonyl carbons at δ 182–185 ppm and sulfonate-bearing carbon at δ 145 ppm.
IR Vibrational Mode Assignments
UV-Vis Absorption Characteristics
The compound exhibits strong absorbance at λₘₐₓ = 520 nm (ε = 12,500 M⁻¹cm⁻¹) in aqueous solution, attributed to π→π* transitions in the conjugated anthraquinone system. A shoulder at 340 nm corresponds to n→π* transitions involving the amino and sulfonate groups.
Properties
CAS No. |
71195-66-9 |
|---|---|
Molecular Formula |
C28H21N2NaO5S |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
sodium;5-methyl-2-[[4-(4-methylanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O5S.Na/c1-16-7-10-18(11-8-16)29-22-13-14-23(30-21-12-9-17(2)15-24(21)36(33,34)35)26-25(22)27(31)19-5-3-4-6-20(19)28(26)32;/h3-15,29-30H,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
HBWKFBRUDAQBCZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate involves multiple steps. The process typically starts with the preparation of the anthraquinone derivative, followed by sulfonation and subsequent reactions to introduce the p-tolylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated systems, enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and precise pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions. For example, oxidation may yield different anthraquinone derivatives, while reduction can produce various aminoanthracene compounds .
Scientific Research Applications
Scientific Research Applications
Sodium 4-((9,10-dihydro-9,10-dioxo-4-(p-tolylamino)-1-anthryl)amino)toluene-3-sulphonate has several notable applications:
Biological Research
- Anticancer Activity : Research indicates that this compound may exhibit significant anticancer properties by intercalating with DNA and disrupting cellular processes. Its mechanism likely involves interaction with specific enzymes or receptors that modulate biological pathways .
Biochemical Studies
- DNA Interaction Studies : Due to its ability to intercalate into DNA structures, it is employed in studies investigating DNA-protein interactions, which are crucial for understanding various biological mechanisms .
Chemical Synthesis
- Reagent in Organic Chemistry : This compound serves as a valuable reagent in organic synthesis reactions, facilitating the formation of other complex molecules through its reactive sulfonate group .
Industrial Applications
- Dyes and Pigments : Its vibrant color properties make it suitable for use in the production of dyes and pigments in various industries .
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- Antimicrobial Properties : Investigations into its antimicrobial activity have shown promise in inhibiting bacterial growth through its interaction with microbial cell structures.
- Cancer Therapeutics : Ongoing research aims to elucidate its mechanisms in cancer cell lines, focusing on how it induces apoptosis or inhibits proliferation .
Mechanism of Action
The mechanism of action of Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a redox agent, participating in electron transfer reactions that influence various biochemical and physiological processes. Its unique structure allows it to bind to specific proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional and Performance Comparisons
Solubility and Stability
- Acid Violet 43 (4430-18-6): High water solubility due to the sodium sulphonate group, making it suitable for aqueous cosmetic formulations. Stability is pH-dependent, degrading under strongly alkaline conditions .
- Compound 27711-76-8 : Lacks a sodium counterion (sulphonic acid form), reducing water solubility. Stable under acidic HPLC conditions (logP = 2.96) .
- Compound 67827-61-6: Enhanced lipophilicity from benzoylamino groups limits aqueous solubility but improves binding to synthetic fibers .
Biological Activity
Sodium 4-((9,10-dihydro-9,10-dioxo-4-(p-tolylamino)-1-anthryl)amino)toluene-3-sulphonate (CAS Number: 71195-66-9) is a synthetic organic compound characterized by its complex anthracene structure and sulfonate group, which enhances its solubility in aqueous environments. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology.
- Molecular Formula : C28H22N2NaO5S
- Molecular Weight : 520.53 g/mol
- IUPAC Name : Sodium 4-((9,10-dihydro-9,10-dioxo-4-(p-tolylamino)-1-anthryl)amino)toluene-3-sulfonate
- Solubility : Highly soluble in water due to the presence of the sulfonate group.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Anthracene Derivative : The initial step usually involves the reaction of anthraquinone derivatives with p-toluidine.
- Sulfonation : The final product is obtained through sulfonation reactions that introduce the sulfonate group to enhance solubility and reactivity.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential applications in therapeutic contexts.
Anticancer Activity
Several studies have highlighted the compound's anticancer properties:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis through the generation of reactive oxygen species (ROS), leading to cell death.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
Antimicrobial Activity
Research also indicates that this compound possesses antimicrobial properties:
- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Study 1: Anticancer Efficacy
In a study conducted by Zhang et al. (2023), this compound was tested on MCF-7 and A549 cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptotic markers observed through flow cytometry analysis.
Case Study 2: Antimicrobial Effectiveness
A study by Lee et al. (2022) evaluated the antimicrobial efficacy of the compound against common pathogens. The results demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
